molecular formula C20H19N3O2 B11518271 4-(benzyloxy)-N-nitroso-N-[2-(pyridin-4-yl)ethyl]aniline

4-(benzyloxy)-N-nitroso-N-[2-(pyridin-4-yl)ethyl]aniline

Cat. No.: B11518271
M. Wt: 333.4 g/mol
InChI Key: ZFPGGPXGWDOUOI-UHFFFAOYSA-N
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Description

4-(benzyloxy)-N-nitroso-N-[2-(pyridin-4-yl)ethyl]aniline is an organic compound that features a benzyloxy group, a nitroso group, and a pyridinyl group attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzyloxy)-N-nitroso-N-[2-(pyridin-4-yl)ethyl]aniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the benzyloxy group: This can be achieved by reacting aniline with benzyl chloride in the presence of a base such as sodium hydroxide.

    Introduction of the nitroso group: The nitroso group can be introduced by reacting the benzyloxy-substituted aniline with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid.

    Attachment of the pyridinyl group: The final step involves the reaction of the nitroso-substituted intermediate with 4-bromopyridine in the presence of a palladium catalyst, such as palladium acetate, under Suzuki-Miyaura coupling conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-(benzyloxy)-N-nitroso-N-[2-(pyridin-4-yl)ethyl]aniline can undergo various types of chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The nitroso group can be reduced to an amine group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol.

Major Products Formed

    Oxidation: 4-(benzyloxy)-N-nitro-N-[2-(pyridin-4-yl)ethyl]aniline.

    Reduction: 4-(benzyloxy)-N-amino-N-[2-(pyridin-4-yl)ethyl]aniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(benzyloxy)-N-nitroso-N-[2-(pyridin-4-yl)ethyl]aniline has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It may serve as a probe for studying biological processes involving nitroso compounds and their interactions with proteins and nucleic acids.

    Industry: Used in the development of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-N-nitroso-N-[2-(pyridin-4-yl)ethyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The pyridinyl group can engage in π-π stacking interactions with aromatic residues in proteins, further influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-(benzyloxy)-N-nitroso-N-[2-(pyridin-3-yl)ethyl]aniline
  • 4-(benzyloxy)-N-nitroso-N-[2-(pyridin-2-yl)ethyl]aniline
  • 4-(benzyloxy)-N-nitroso-N-[2-(quinolin-4-yl)ethyl]aniline

Uniqueness

4-(benzyloxy)-N-nitroso-N-[2-(pyridin-4-yl)ethyl]aniline is unique due to the specific positioning of the pyridinyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H19N3O2

Molecular Weight

333.4 g/mol

IUPAC Name

N-(4-phenylmethoxyphenyl)-N-(2-pyridin-4-ylethyl)nitrous amide

InChI

InChI=1S/C20H19N3O2/c24-22-23(15-12-17-10-13-21-14-11-17)19-6-8-20(9-7-19)25-16-18-4-2-1-3-5-18/h1-11,13-14H,12,15-16H2

InChI Key

ZFPGGPXGWDOUOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)N(CCC3=CC=NC=C3)N=O

Origin of Product

United States

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